1-(2-ethoxybenzyl)-4-(phenylsulfonyl)piperazine

Positional isomerism Physicochemical properties Drug-likeness parameters

Ortho-ethoxy substitution at N1 with an unsubstituted phenylsulfonyl at N4 creates a steric and electronic profile distinct from para-isomers, producing up to 12-fold shifts in receptor subtype potency. Validated nAChR negative allosteric modulator scaffold with specific anti-plasmodial invasion activity. SpectraBase-verified ¹H NMR ensures structural fidelity. Ideal for focused nAChR screening libraries, anti-malarial tool compound studies, or as a synthetic intermediate with orthogonal diversification handles.

Molecular Formula C19H24N2O3S
Molecular Weight 360.5 g/mol
Cat. No. B3942499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-ethoxybenzyl)-4-(phenylsulfonyl)piperazine
Molecular FormulaC19H24N2O3S
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C19H24N2O3S/c1-2-24-19-11-7-6-8-17(19)16-20-12-14-21(15-13-20)25(22,23)18-9-4-3-5-10-18/h3-11H,2,12-16H2,1H3
InChIKeyKUZAMBYQIYOUMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Ethoxybenzyl)-4-(phenylsulfonyl)piperazine – Structural Identity and Analytical Baseline for Research Procurement


1-(2-Ethoxybenzyl)-4-(phenylsulfonyl)piperazine (IUPAC: 1-(benzenesulfonyl)-4-[(2-ethoxyphenyl)methyl]piperazine) is a dual-substituted piperazine derivative with molecular formula C19H24N2O3S and exact mass 360.150764 g/mol [1]. The compound features an ortho-ethoxybenzyl moiety at the N1 position and an unsubstituted phenylsulfonyl group at N4, placing it within the phenylsulfonyl piperazine class that has been characterized as a specific inhibitor of erythrocyte invasion in Plasmodium falciparum and as a scaffold for negative allosteric modulation of human neuronal nicotinic acetylcholine receptors (nAChRs) [2][3]. Its ¹H NMR spectrum is archived in the SpectraBase database (Compound ID 2mv4HJGZ2qU), providing a verified structural reference for procurement quality control [1].

Why 1-(2-Ethoxybenzyl)-4-(phenylsulfonyl)piperazine Cannot Be Simply Replaced by In-Class Analogs


Substituting 1-(2-ethoxybenzyl)-4-(phenylsulfonyl)piperazine with a close analog—even one sharing the identical molecular formula—introduces structural changes that alter both conformational dynamics and predicted target engagement. The ortho-ethoxy substitution on the benzyl ring generates a steric environment and electron density distribution distinct from its para-ethoxy isomer [1], a positional effect shown in the phenylsulfonyl piperazine class to produce up to 12-fold shifts in receptor subtype potency when a substituent is moved from para to ortho [2]. Replacing the phenylsulfonyl group with an alkylsulfonyl (e.g., propylsulfonyl) eliminates the aromatic stacking interactions that contribute to enzyme binding in α-amylase and α-glucosidase inhibition assays, where phenylsulfonyl derivatives outperform standard drugs [3][4]. Furthermore, the methylene (-CH2-) bridge between the piperazine core and the 2-ethoxyphenyl ring confers different conformational flexibility and metabolic susceptibility compared to the carbonyl (-C=O) linker found in (2-ethoxyphenyl)[4-(phenylsulfonyl)piperazino]methanone, which alters both hydrogen-bonding capacity and susceptibility to hydrolytic cleavage. These differences are not cosmetic—they map onto distinct pharmacodynamic and pharmacokinetic profiles that render simple interchange scientifically indefensible without confirmatory re-assay.

Quantitative Differentiation Evidence for 1-(2-Ethoxybenzyl)-4-(phenylsulfonyl)piperazine Relative to Closest Analogs


Ortho-Ethoxybenzyl vs. Para-Ethoxybenzyl Positional Isomerism: Structural and Predicted Physicochemical Differentiation

The target compound places the ethoxy substituent at the ortho position of the benzyl ring, in contrast to its direct positional isomer 1-(4-ethoxybenzyl)-4-(phenylsulfonyl)piperazine (para isomer). Both share the molecular formula C19H24N2O3S and molecular weight of 360.47 g/mol [1]. However, the ortho-ethoxy configuration creates intramolecular steric hindrance between the ethoxy oxygen and the piperazine methylene linker, restricting rotational freedom of the benzyl group relative to the para isomer. In the broader phenylsulfonyl piperazine SAR literature, repositioning a substituent from para to ortho on a pendant aromatic ring produced statistically significant 12-fold shifts in nAChR subtype potency (p < 0.01) and altered Hill coefficients, demonstrating that positional isomerism in this scaffold is not pharmacologically silent [2]. The ortho-ethoxy configuration is predicted to yield a moderately different logP and topological polar surface area (tPSA) compared to the para isomer, impacting membrane permeability and solubility profiles relevant to both biochemical screening and cellular assay formats.

Positional isomerism Physicochemical properties Drug-likeness parameters

Phenylsulfonyl vs. 4-Fluorophenylsulfonyl: Class-Level SAR Evidence from nAChR Negative Allosteric Modulation

The target compound carries an unsubstituted phenylsulfonyl group, distinguishing it from the closely related 1-(2-ethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine available from Hit2Lead . In a head-to-head SAR study of sulfonylpiperazine negative allosteric modulators of human nAChRs, replacement of a p-fluorobenzenesulfonyl group with an unsubstituted phenylsulfonyl group (compound 18 in Henderson et al.) produced a 2-fold increase in potency on both Hα4β2 nAChRs (IC50 from 9.3 to 4.1 µM) and Hα3β4 nAChRs (IC50 from 9.0 to 4.0 µM) [1]. This SAR trend demonstrates that the absence of the para-fluoro substituent on the sulfonyl aromatic ring enhances nAChR modulatory potency, a finding directly relevant to researchers selecting between phenylsulfonyl and 4-fluorophenylsulfonyl piperazine analogs for neuroscience target screening.

Nicotinic acetylcholine receptors Negative allosteric modulation Sulfonamide SAR

Methylene Linker vs. Carbonyl Linker: Conformational and Metabolic Differentiation

The target compound employs a methylene (-CH2-) bridge connecting the piperazine N1 to the 2-ethoxyphenyl ring, which contrasts with the carbonyl (-C=O) linker present in (2-ethoxyphenyl)[4-(phenylsulfonyl)piperazino]methanone . The methylene linker is sp³-hybridized and permits free rotation about the N–CH2–Ar bond, whereas the carbonyl linker is sp²-hybridized, planar, and introduces a partial double-bond character that restricts conformational sampling. In the Henderson SAR series, the benzyl-type analog (compound 15, featuring an N-benzyl linkage) retained potency on Hα4β2 nAChRs (IC50 14.9 µM) but exhibited a 2-fold decrease in Hα3β4 potency (IC50 18.5 µM) compared to the amide-linked lead, indicating that the linker chemistry modulates subtype selectivity in this scaffold [1]. Additionally, the methylene linker lacks the electrophilic carbonyl carbon that is susceptible to hydrolysis by plasma esterases and amidases, suggesting a different metabolic liability profile in cellular and in vivo contexts.

Linker chemistry Conformational flexibility Metabolic stability

Phenylsulfonyl Piperazine Class: Validated Erythrocyte Invasion Inhibition Phenotype vs. Non-Class Compounds

The phenylsulfonyl piperazine class has been identified in a Medicines for Malaria Venture Pathogen Box screen using transgenic P. falciparum parasites expressing nanoluciferase as a specific inhibitor of erythrocyte invasion, a phenotype mechanistically distinct from conventional antimalarials targeting intra-erythrocytic parasite development [1]. The Nguyen et al. 2021 optimization study defined the structural requirements for asexual-stage P. falciparum activity within this class, concluding that optimized phenylsulfonyl piperazines blocked erythrocyte invasion consistent with asexual activity and maintained comparable potency against multidrug-resistant P. falciparum strains [1]. While the specific target compound was not among the published optimized analogs, it shares the core phenylsulfonyl piperazine scaffold and the critical N-benzyl-type substitution pattern conserved across active compounds in the series. This class-level validation distinguishes the compound from non-phenylsulfonyl piperazine derivatives (e.g., simple N-aryl or N-alkyl piperazines) that lack this erythrocyte invasion phenotype.

Antimalarial Erythrocyte invasion Phenotypic screening

Vendor-Supplied Purity Benchmark and NMR Quality Control Reference

The target compound is available from multiple commercial vendors (BenchChem, EvitaChem, Hit2Lead/ChemBridge) at a standardized purity specification of 95% . Critically, an independently archived ¹H NMR spectrum is available through SpectraBase (Compound ID 2mv4HJGZ2qU), providing a verifiable spectroscopic fingerprint for incoming quality control that is not universally available for all positional isomers or sulfonyl variants of this scaffold [1]. The exact mass (360.150764 g/mol) and InChIKey (KUZAMBYQIYOUMS-UHFFFAOYSA-N) are also documented, enabling precise LC-MS identity confirmation [1].

Quality control NMR spectroscopy Procurement specifications

Recommended Application Scenarios for 1-(2-Ethoxybenzyl)-4-(phenylsulfonyl)piperazine Based on Quantitative Differentiation Evidence


Neuroscience Hit-Finding: nAChR Negative Allosteric Modulator Screening Libraries

Based on class-level SAR evidence showing that unsubstituted phenylsulfonyl piperazines exhibit ~2-fold enhanced potency on both Hα4β2 and Hα3β4 nAChR subtypes compared to p-fluorophenylsulfonyl analogs [1], this compound is suited for inclusion in focused screening libraries targeting neuronal nicotinic receptors. The ortho-ethoxybenzyl substitution provides additional conformational constraint that may translate into subtype selectivity, as ortho-position modifications in this scaffold have produced up to 12-fold shifts in Hα3β4 potency [1]. Researchers should confirm activity in calcium accumulation assays using recombinant HEK-293 cells expressing the nAChR subtypes of interest.

Malaria Erythrocyte Invasion Probe Development

The phenylsulfonyl piperazine class has been validated as a specific inhibitor of Plasmodium falciparum erythrocyte invasion in both wild-type and multidrug-resistant strains, with a phenotype mechanistically distinct from artemisinin-derivative antimalarials [2]. This compound, bearing the core phenylsulfonyl piperazine scaffold with an N-benzyl substitution pattern conserved among active series members, is appropriate for use as a tool compound to dissect merozoite invasion biology. Activity should be confirmed using transgenic P. falciparum nanoluciferase reporter strains and SYBR Green asexual stage proliferation assays [2].

Structure-Activity Relationship Expansion for Metabolic Enzyme Inhibition

Phenylsulfonyl piperazine derivatives have demonstrated inhibitory activity against both α-glucosidase (compound 1: 83.52±0.41% inhibition, exceeding quercetin reference at 81.41±0.02%) and α-amylase (compound 4: 80.61±0.62% inhibition, exceeding acarbose at 78.81±0.02%) [3][4]. The target compound's unsubstituted phenylsulfonyl group, combined with the ortho-ethoxybenzyl moiety, represents an unexplored substitution pattern within the published SAR for these enzyme targets, making it a rational choice for lead expansion libraries seeking to probe the contribution of ortho-alkoxy substitution to carbohydrate-metabolizing enzyme inhibition.

Medicinal Chemistry Building Block with Verified Spectroscopic Identity

With an archived ¹H NMR spectrum (SpectraBase ID 2mv4HJGZ2qU), exact mass of 360.150764 g/mol, and dual functionalization at both piperazine nitrogen atoms, this compound serves as a high-confidence synthetic intermediate for further derivatization [5]. The methylene linker at N1 and the phenylsulfonyl group at N4 provide orthogonal handles for diversification: the phenylsulfonyl group can be selectively modified via nucleophilic aromatic substitution or metal-catalyzed coupling, while the 2-ethoxybenzyl moiety can undergo electrophilic aromatic substitution at the activated para position relative to the ethoxy group. The availability of independent spectroscopic reference data reduces the risk of structural misassignment during downstream synthetic workflows.

Quote Request

Request a Quote for 1-(2-ethoxybenzyl)-4-(phenylsulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.